molecular formula C10H8BrF2N3 B1527322 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1202030-14-5

4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1527322
CAS No.: 1202030-14-5
M. Wt: 288.09 g/mol
InChI Key: VQXYGLSJMJPTTI-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with a complex structure that includes a bromine atom, two fluorine atoms, a methyl group, and a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting with the bromination of 2,4-difluorobenzene to introduce the bromine atom

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and controlled environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted pyrazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine can be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may make it useful in targeting specific biological targets or pathways.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobiphenyl: This compound has a similar structure but lacks the pyrazol ring.

  • 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound is similar but lacks the bromine atom.

Uniqueness: 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, as well as the methyl group on the pyrazol ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-(2,4-difluorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2N3/c1-5-9(11)10(14)16(15-5)8-3-2-6(12)4-7(8)13/h2-4H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXYGLSJMJPTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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